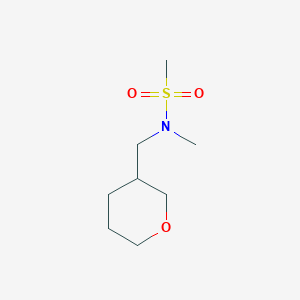
2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid, also known as CPP-115, is a synthetic compound that has been extensively researched for its potential as a treatment for a variety of neurological disorders. This compound is a derivative of a natural amino acid called phenylalanine and has been shown to have a unique mechanism of action that makes it a promising candidate for drug development.
Wirkmechanismus
2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid works by inhibiting an enzyme called GABA aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid increases the levels of GABA in the brain, which has a calming effect and can reduce seizures and anxiety.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its antidepressant effects. Additionally, 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid in lab experiments is that it has a well-defined mechanism of action and is highly specific for GABA-AT inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of natural compounds in the body.
Zukünftige Richtungen
There are several potential future directions for research on 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid and its potential as a treatment for other neurological disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid in humans.
Synthesemethoden
The synthesis of 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid involves the reaction of cyclopropylamine with 1,3-dihydro-2-benzofuran-5-carbonyl chloride, followed by the addition of L-alanine. This process yields 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid in high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid has been extensively studied for its potential as a treatment for a variety of neurological disorders, including epilepsy, addiction, and depression. In preclinical studies, 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid has been shown to be effective in reducing seizures and preventing relapse in drug addiction. Additionally, it has been shown to have antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(14(18)19,12-4-5-12)16-13(17)9-2-3-10-7-20-8-11(10)6-9/h2-3,6,12H,4-5,7-8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXKOFIGTXSAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)NC(=O)C2=CC3=C(COC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)

![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)

![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
